molecular formula C11H9F3N2 B14434052 1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile CAS No. 75985-37-4

1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile

Cat. No.: B14434052
CAS No.: 75985-37-4
M. Wt: 226.20 g/mol
InChI Key: ILEDCFHTCZGQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an aziridine ring with a carbonitrile group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aziridine ring is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Properties

CAS No.

75985-37-4

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]aziridine-2-carbonitrile

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(16)5-15/h1-4,10H,6-7H2

InChI Key

ILEDCFHTCZGQGD-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC(=CC=C2)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.